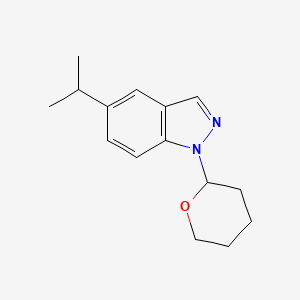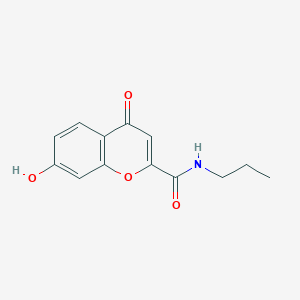
7-Hydroxy-4-oxo-N-propyl-4H-1-benzopyran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-4-oxo-N-propyl-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-oxo-N-propyl-4H-chromene-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid.
Amidation Reaction: The carboxylic acid is then reacted with propylamine under appropriate conditions to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group at the 4th position can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 7-oxo-4-oxo-N-propyl-4H-chromene-2-carboxamide.
Reduction: Formation of 7-hydroxy-4-hydroxy-N-propyl-4H-chromene-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties and potential to inhibit lipid peroxidation.
Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other bioactive compounds.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .
Comparación Con Compuestos Similares
- 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
- 7-Hydroxy-4-oxo-4H-chromene-2-carboxamide
- 7-Hydroxy-4-oxo-N-methyl-4H-chromene-2-carboxamide
Comparison: 7-Hydroxy-4-oxo-N-propyl-4H-chromene-2-carboxamide is unique due to the presence of the propyl group, which can influence its lipophilicity and bioavailability. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and biological activities .
Propiedades
Número CAS |
919120-86-8 |
|---|---|
Fórmula molecular |
C13H13NO4 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
7-hydroxy-4-oxo-N-propylchromene-2-carboxamide |
InChI |
InChI=1S/C13H13NO4/c1-2-5-14-13(17)12-7-10(16)9-4-3-8(15)6-11(9)18-12/h3-4,6-7,15H,2,5H2,1H3,(H,14,17) |
Clave InChI |
CVRLIVNBQNIRFX-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


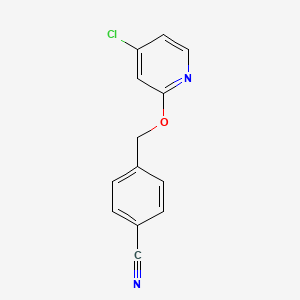


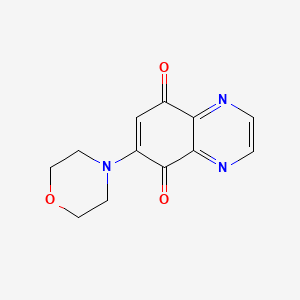
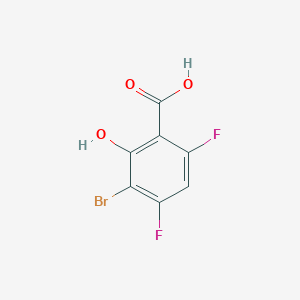
![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11864492.png)
![Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone](/img/structure/B11864496.png)






